(R)-Tetrahydrofuran-3-ylmethanol
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Overview
Description
®-Tetrahydrofuran-3-ylmethanol is a chiral compound with a tetrahydrofuran ring structure. It is an important intermediate in organic synthesis and is used in various chemical reactions due to its unique structural properties. The compound is characterized by a hydroxymethyl group attached to the third carbon of the tetrahydrofuran ring, making it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tetrahydrofuran-3-ylmethanol typically involves the reduction of tetrahydrofuran-3-carboxylic acid or its derivatives. One common method is the catalytic hydrogenation of tetrahydrofuran-3-carboxylic acid using a palladium catalyst under hydrogen gas. Another approach involves the use of borane-tetrahydrofuran complex as a reducing agent.
Industrial Production Methods
In industrial settings, ®-Tetrahydrofuran-3-ylmethanol can be produced through the catalytic hydrogenation process on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-Tetrahydrofuran-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form tetrahydrofuran-3-carboxylic acid.
Reduction: The compound can be further reduced to form tetrahydrofuran-3-ylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like tosyl chloride or thionyl chloride are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Tetrahydrofuran-3-carboxylic acid.
Reduction: Tetrahydrofuran-3-ylmethane.
Substitution: Various substituted tetrahydrofuran derivatives depending on the reagent used.
Scientific Research Applications
®-Tetrahydrofuran-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those with chiral centers.
Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of ®-Tetrahydrofuran-3-ylmethanol involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that are studied to understand enzyme kinetics and mechanisms. In drug synthesis, its chiral nature allows it to interact with biological targets in a stereospecific manner, influencing the pharmacological activity of the resulting compounds.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-ylmethanol: The non-chiral version of the compound.
Tetrahydrofuran-2-ylmethanol: A similar compound with the hydroxymethyl group attached to the second carbon.
Tetrahydrofuran-3-carboxylic acid: The oxidized form of ®-Tetrahydrofuran-3-ylmethanol.
Uniqueness
®-Tetrahydrofuran-3-ylmethanol is unique due to its chiral nature, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. Its specific configuration allows for selective interactions in chemical and biological systems, making it a crucial intermediate in the development of chiral drugs and other specialized chemicals.
Properties
IUPAC Name |
[(3R)-oxolan-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUMGYALMOCHF-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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